Lisdexamfetamine Dihydrochloride is a central nervous system stimulant primarily used for treating attention deficit hyperactivity disorder and moderate to severe binge eating disorder. It is a prodrug of dextroamphetamine, meaning it is inactive until metabolized in the body, which allows for a controlled release of the active substance. Lisdexamfetamine was first approved by the U.S. Food and Drug Administration in April 2008 and is marketed under the brand name Vyvanse. Its chemical structure consists of dextroamphetamine covalently linked to the amino acid L-lysine, which enhances its pharmacokinetic properties, leading to prolonged therapeutic effects and reduced potential for abuse compared to other stimulants .
The synthesis of Lisdexamfetamine Dihydrochloride involves several key steps:
One notable synthesis method involves reacting dextroamphetamine with a protected lysine derivative followed by deprotection and salt formation using hydrochloric acid . This approach allows for purification through crystallization, which is advantageous for large-scale production.
Lisdexamfetamine undergoes hydrolysis in the bloodstream to release dextroamphetamine. This hydrolysis is facilitated by enzymes present in red blood cells, which cleave the amide bond between L-lysine and dextroamphetamine .
This reaction is crucial for its pharmacological activity, as it transforms the inactive prodrug into an active stimulant.
Lisdexamfetamine acts primarily by increasing the levels of norepinephrine and dopamine in the brain. Once converted to dextroamphetamine, it inhibits the reuptake of these neurotransmitters by blocking their transporters (dopamine transporter and norepinephrine transporter) and promoting their release from presynaptic neurons .
Lisdexamfetamine Dihydrochloride is primarily used in clinical settings for:
It has been shown to provide a longer duration of action compared to traditional stimulants, making it a preferred option in many treatment regimens .
Chemical Innovation: Lisdexamfetamine dihydrochloride (LDX) is the first biochemically activated prodrug stimulant, synthesized by covalently linking the amino acid L-lysine to d-amphetamine via an amide bond [1] [6]. This design emerged in response to limitations of existing ADHD treatments: immediate-release amphetamines required frequent dosing and exhibited high abuse potential due to rapid dopamine surges in reward pathways [6] [8].
Abuse Deterrence Mechanism: The prodrug’s pharmacological inactivity prevents direct CNS stimulation. Hydrolysis occurs exclusively in red blood cells via enzymatic cleavage by an unknown aminopeptidase, releasing d-amphetamine and L-lysine [3] [6]. This rate-limited conversion ensures:
Table 1: Molecular Attributes of Lisdexamfetamine Dihydrochloride
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₅H₂₅N₃O·2HCl | Dihydrochloride salt enhances solubility |
Molecular weight | 455.90 g/mol | Larger than d-amphetamine (135.21 g/mol) |
d-Amphetamine yield | 29.7% of LDX weight | Predictable active metabolite generation |
Hydrolysis site | Erythrocyte cytosol | Prevents GI tract manipulation |
Therapeutic Advantages: LDX bridges pharmacokinetic gaps in ADHD/binge eating disorder (BED) treatment:
Neurochemical Differentiation: Unlike methylphenidate (dopamine reuptake inhibitor), LDX-derived d-amphetamine:
Table 2: Pharmacokinetic Comparison of Long-Acting Stimulants
Agent | Release Mechanism | T~max~ (h) | t~½~ (h) | Key Metabolic Pathway |
---|---|---|---|---|
Lisdexamfetamine | Erythrocyte hydrolysis | 3.5–4.7 | 10–13 | Enzymatic (non-CYP450) |
Methylphenidate OROS® | Osmotic GI delivery | 6–8 | 3–4 | Esterases |
Mixed amphetamine salts | pH-dependent bead dissolution | 7 | 9–11 | CYP2D6 oxidation |
BED Mechanism: LDX is the only FDA-approved pharmacotherapy for BED. Its efficacy stems from:
Neurochemical Imaging Evidence: Functional MRI studies show LDX normalizes default-mode network connectivity in ADHD patients, correlating with improved attention [5]. Rat microdialysis confirms sustained prefrontal dopamine elevation (+150–180% for 6 hours) vs. sharp, transient spikes (+300% for 2 hours) with d-amphetamine, explaining its reduced locomotor effects and improved cognitive tolerance window [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7